molecular formula C7H6N4S B11724956 1-thiophen-3-yl-N-(1,2,4-triazol-4-yl)methanimine

1-thiophen-3-yl-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B11724956
M. Wt: 178.22 g/mol
InChI Key: YAJDZYZPNMAOEJ-UHFFFAOYSA-N
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Description

1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a compound that features a thiophene ring and a triazole ring connected through a methanimine linkage

Preparation Methods

The synthesis of 1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves the reaction of thiophene-3-carbaldehyde with 4H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or thiophene ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound is studied for its potential antimicrobial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The thiophene and triazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine can be compared with other similar compounds such as:

    1-(thiophen-2-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine: This compound has the thiophene ring at the 2-position instead of the 3-position, which can affect its reactivity and binding properties.

    1-(furan-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine: The furan ring can introduce different electronic properties compared to the thiophene ring, leading to variations in its chemical behavior and applications.

    1-(benzothiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine: The presence of a benzene ring fused to the thiophene ring can enhance the compound’s stability and π-π stacking interactions.

Properties

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

1-thiophen-3-yl-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C7H6N4S/c1-2-12-4-7(1)3-10-11-5-8-9-6-11/h1-6H

InChI Key

YAJDZYZPNMAOEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C=NN2C=NN=C2

Origin of Product

United States

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